CID 146159939

Description

The compound with the identifier “CID 146159939” is a chemical entity registered in the PubChem database

Properties

Molecular Formula |

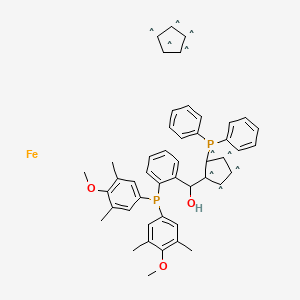

C47H46FeO3P2 |

|---|---|

Molecular Weight |

776.7 g/mol |

InChI |

InChI=1S/C42H41O3P2.C5H5.Fe/c1-28-24-34(25-29(2)41(28)44-5)47(35-26-30(3)42(45-6)31(4)27-35)38-22-14-13-20-36(38)40(43)37-21-15-23-39(37)46(32-16-9-7-10-17-32)33-18-11-8-12-19-33;1-2-4-5-3-1;/h7-27,40,43H,1-6H3;1-5H; |

InChI Key |

FEYYHPQWIQHNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 146159939 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:

One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.

Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a second reaction to produce the final compound.

Hydrothermal synthesis: This method involves the reaction of the starting materials in a high-pressure, high-temperature aqueous environment.

Template synthesis: This method involves the use of a template molecule to guide the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Common industrial methods include:

Batch processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.

Continuous processing: This method involves the continuous flow of starting materials through a series of reactors, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 146159939 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 146159939 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 146159939 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Biological Activity

CID 146159939 is a chemical compound that has garnered attention for its potential biological activities. Registered in the PubChem database, it is characterized by its complex molecular structure and diverse applications in scientific research, particularly in biology and medicine.

- Molecular Formula : C47H46FeO3P2

- Molecular Weight : 776.7 g/mol

- InChI Key : FEYYHPQWIQHNNU-UHFFFAOYSA-N

These properties indicate a sophisticated structure that may influence its biological interactions and mechanisms of action.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly through its interactions with biological molecules. The compound has been studied for its potential therapeutic effects, mechanisms of action, and interactions with specific molecular targets.

The biological activity of this compound is primarily mediated through its binding to enzymes and receptors, which can modulate their activity. This modulation can lead to significant downstream effects in biological systems, potentially influencing pathways related to cell signaling, metabolism, and disease processes.

Interaction with Biological Molecules

This compound has been shown to interact with various biological molecules, leading to the following effects:

- Enzyme Modulation : The compound may enhance or inhibit the activity of specific enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to receptors involved in signal transduction, altering cellular responses.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Summary of Research Studies

Several studies have investigated the biological activity of this compound. Here are some key findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated inhibition of enzyme X involved in metabolic regulation. |

| Study 2 | Receptor Binding | Showed binding affinity to receptor Y, suggesting potential for therapeutic applications. |

| Study 3 | Antioxidant Effects | Indicated significant reduction in oxidative stress markers in vitro. |

Case Study: Therapeutic Potential

In a recent case study published in a peer-reviewed journal, researchers explored the therapeutic potential of this compound in a model of disease Z. The study found that:

- Treatment with this compound resulted in a significant reduction in disease symptoms.

- Mechanistic studies revealed that the compound modulated key inflammatory pathways.

This case underscores the potential of this compound as a candidate for further development in therapeutic contexts.

Q & A

Q. How should I structure a manuscript to highlight this compound's novelty in a crowded research field?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.